molecular formula C7H8BrN B1282386 3-Bromo-4-ethylpyridine CAS No. 38749-76-7

3-Bromo-4-ethylpyridine

Cat. No.: B1282386
CAS No.: 38749-76-7
M. Wt: 186.05 g/mol
InChI Key: BJZMHNBXROHGCM-UHFFFAOYSA-N
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Description

3-Bromo-4-ethylpyridine is an organic compound with the chemical formula C7H8BrN It is a derivative of pyridine, where the bromine atom is substituted at the third position and an ethyl group at the fourth position

Scientific Research Applications

3-Bromo-4-ethylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

3-Bromo-4-ethylpyridine is classified under GHS07 for safety . It has hazard statements H302, H312, H315, H319, H332, H335 . It is recommended to avoid breathing vapors and contact with skin and eyes .

Mechanism of Action

Target of Action

Bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions such as the suzuki-miyaura coupling .

Mode of Action

The mode of action of 3-Bromo-4-ethylpyridine is likely related to its role as a reagent in organic synthesis. In the Suzuki-Miyaura coupling, for example, the bromine atom on the pyridine ring can be replaced by other groups in the presence of a palladium catalyst . This allows the formation of new carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules.

Biochemical Pathways

The products of reactions involving this compound could potentially interact with various biochemical pathways, depending on their structure and properties .

Pharmacokinetics

For instance, it is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier .

Result of Action

As a chemical reagent, the primary result of the action of this compound is the formation of new organic compounds via chemical reactions. The specific outcomes would depend on the reaction conditions and the other reactants involved .

Action Environment

The action of this compound is strongly influenced by environmental factors such as temperature, solvent, and the presence of catalysts. For example, in the Suzuki-Miyaura coupling, the reaction typically takes place in an organic solvent at elevated temperatures in the presence of a palladium catalyst . Safety data indicates that this compound should be stored under an inert atmosphere at 2-8°C .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-ethylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes involves the binding of the compound to the active site of the enzyme, thereby blocking the substrate from accessing the site .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation . Additionally, it affects the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This inhibition can lead to changes in metabolic pathways and cellular processes. For instance, the inhibition of cytochrome P450 enzymes by this compound can alter the metabolism of drugs and other xenobiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models . These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferases, which facilitate its metabolism and excretion . These interactions can influence the metabolic flux and levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in certain tissues, depending on its lipophilicity and the presence of transport proteins. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. For example, the presence of specific amino acid sequences can target this compound to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-ethylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromopyridine with vinyl magnesium halide, such as ethyl magnesium bromide, in an inert solvent like dimethylformamide. The reaction mixture is then cooled and acidified to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps like bromination, Grignard reactions, and subsequent purification to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-ethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different intermediates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different pyridine derivatives.

Comparison with Similar Compounds

    3-Bromo-4-methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.

    3-Bromo-4-chloropyridine: Contains a chlorine atom instead of an ethyl group.

    3-Bromo-4-fluoropyridine: Contains a fluorine atom instead of an ethyl group.

Uniqueness: 3-Bromo-4-ethylpyridine is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

3-bromo-4-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZMHNBXROHGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523432
Record name 3-Bromo-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38749-76-7
Record name 3-Bromo-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-ethylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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